5-Phenylpicolinic acid (CAS 75754-04-0) is a highly functionalized biaryl building block featuring a picolinic acid core extended by a phenyl group at the 5-position. In industrial and advanced research settings, it serves as a critical precursor for the synthesis of heteroleptic transition metal complexes (such as Ir(III) and Ru(II) phosphorescent emitters for OLEDs) and as a privileged scaffold in medicinal chemistry for developing kinase and HIF-1α inhibitors. The compound's value lies in its pre-installed 5-phenyl moiety, which provides extended π-conjugation, increased lipophilicity, and specific steric properties while leaving the bidentate (N,O) coordination site completely unhindered. For technical buyers, procuring this specific pre-functionalized building block bypasses the need for costly, late-stage palladium-catalyzed cross-coupling reactions, ensuring higher overall yields and eliminating heavy-metal contamination risks in downstream applications [1].
Substituting 5-phenylpicolinic acid with generic analogs fundamentally compromises both synthetic efficiency and product performance. Using the unsubstituted baseline, picolinic acid, fails to provide the extended π-conjugation required for LUMO-level tuning in optoelectronic materials and lacks the hydrophobic bulk necessary for high-affinity binding in deep protein pockets. Attempting to use the isomeric 6-phenylpicolinic acid introduces severe steric clash at the pyridine nitrogen, which drastically impedes or entirely prevents efficient bidentate metal chelation. Furthermore, utilizing 5-bromopicolinic acid as a cheaper starting material forces the manufacturer to perform downstream Suzuki-Miyaura couplings on the assembled scaffold or metal complex, introducing yield-limiting steps, expensive palladium catalysts, and rigorous purification requirements to remove residual heavy metals[1].
In the scale-up of biaryl-containing APIs or advanced ligands, utilizing pre-functionalized 5-phenylpicolinic acid streamlines the synthetic route by eliminating the need for downstream cross-coupling. When starting from 5-bromopicolinic acid, manufacturers must incorporate a Suzuki-Miyaura coupling step, which typically incurs a 15–30% yield loss, requires expensive Pd catalysts, and mandates rigorous late-stage heavy-metal scavenging to meet pharmaceutical or high-purity electronic grade specifications. Procuring the 5-phenylated compound directly bypasses these bottlenecks, significantly improving process mass intensity (PMI) and reducing overall manufacturing costs[1].
| Evidence Dimension | Late-stage synthetic steps and Pd-remediation |
| Target Compound Data | 0 downstream Pd-coupling steps required for 5-phenyl incorporation |
| Comparator Or Baseline | 5-Bromopicolinic acid (requires 1 Pd-catalyzed coupling step + Pd scavenging) |
| Quantified Difference | Elimination of late-stage Pd-coupling and associated 15-30% yield losses |
| Conditions | Late-stage API or ligand synthesis |
Procuring the pre-coupled 5-phenylpicolinic acid streamlines manufacturing, reduces heavy metal contamination risks, and improves overall yield.
The synthesis of high-performance phosphorescent emitters relies on the efficient bidentate (N,O) coordination of the picolinate ancillary ligand to the metal center (e.g., Iridium). 5-Phenylpicolinic acid positions the bulky phenyl ring away from the pyridine nitrogen, maintaining rapid and high-yield chelation kinetics. In direct contrast, utilizing 6-phenylpicolinic acid places the phenyl group adjacent to the coordination site, causing severe steric repulsion that drastically reduces complexation yields or completely prevents the formation of the required octahedral geometry[1].
| Evidence Dimension | Metal chelation efficiency (N-coordination site) |
| Target Compound Data | Unhindered N-coordination enabling high-yield bidentate complexation |
| Comparator Or Baseline | 6-Phenylpicolinic acid (severe steric clash at the N-metal bond) |
| Quantified Difference | Prevents the >50% yield drop or complete reaction failure typically caused by ortho-substituent steric clash |
| Conditions | Transition metal complexation (e.g., Ir(III), Ru(II), Pt(II)) |
Buyers synthesizing metal-organic frameworks, OLED emitters, or photocatalysts must select the 5-substituted isomer to ensure viable coordination kinetics and yields.
The addition of the 5-phenyl group fundamentally alters the physicochemical profile of the picolinate scaffold compared to the unsubstituted baseline. In optoelectronic applications, the extended π-conjugation lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy level and increases the steric bulk of the resulting metal complexes, which helps suppress aggregation-induced emission quenching in solid-state films. In medicinal chemistry, the biaryl extension increases the lipophilicity (LogP) and provides a critical hydrophobic interaction surface, significantly enhancing binding affinity in deep hydrophobic pockets (such as those in CDK2/GSK-3 inhibitors) compared to standard picolinic acid [1].
| Evidence Dimension | π-conjugation and lipophilicity (LogP / LUMO tuning) |
| Target Compound Data | Extended π-system (lowered LUMO, increased LogP, high steric bulk) |
| Comparator Or Baseline | Picolinic acid (baseline LUMO, lower LogP, higher aggregation tendency) |
| Quantified Difference | Provides a biaryl-extended hydrophobic surface area, directly modulating target affinity and solid-state photophysics |
| Conditions | SAR optimization in drug discovery or solid-state film formation in OLEDs |
The specific 5-phenyl substitution provides the necessary electronic and steric tuning required for advanced optoelectronic materials and high-affinity kinase inhibitors.
5-Phenylpicolinic acid is the optimal precursor for synthesizing modified FIrpic-type heteroleptic Iridium(III) complexes. Its unhindered coordination site ensures high-yield metal complexation, while the 5-phenyl group extends the π-system, tuning the emission properties and increasing the steric bulk to prevent aggregation-induced quenching in doped OLED films [1].
In medicinal chemistry, this compound is utilized to synthesize aryl carboxamide derivatives and tetrahydropyrido[1,2-a]isoindolone derivatives (valmerins). The pre-installed 5-phenyl group provides essential hydrophobic contacts for deep-pocket binding in targets like CDK2, GSK-3, and HIF-1α, while avoiding the need for late-stage palladium cross-coupling during API scale-up[2].
For the development of Ru(II) and Ir(III) based photoredox catalysts, 5-phenylpicolinic acid serves as a highly tunable bidentate ligand. The extended conjugation lowers the LUMO level, altering the redox potential of the excited state compared to standard picolinate ligands, which is critical for optimizing electron-transfer kinetics in visible-light photoredox catalysis [1].